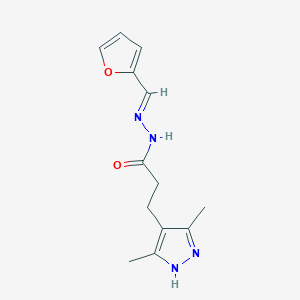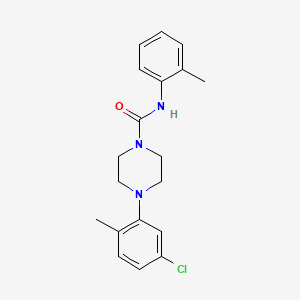
4-(5-chloro-2-methylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(5-chloro-2-methylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. Although the specific compound is not directly described in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and the formation of various intermediates. For example, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved in 23% yield over six steps from a starting material of ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This indicates that the synthesis of similar piperazine compounds, such as the one , may also require a multi-step process and careful optimization to achieve reasonable yields.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that can influence the compound's properties and interactions. For instance, the title compound in one of the studies features a weak intramolecular C—H⋯N interaction, which can affect the molecule's conformation and reactivity . Such intramolecular interactions, along with intermolecular hydrogen bonds and C—H⋯π interactions, are crucial in determining the crystal packing and overall stability of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups and substituents. The synthesis of 4-(4-iodophenyl)piperazine and its carboxamidino derivative involved the reaction of the iodophenyl-substituted piperazine with S-methylthiouronium sulfate, yielding the desired product with specific tlc properties . This suggests that the compound of interest may also be amenable to reactions with sulfur-containing reagents or other nucleophiles, leading to the formation of new derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the polymorphic crystalline forms of a piperazinedione derivative exhibited different hydrogen-bonding networks, which can affect solubility, melting point, and other physical properties . Additionally, the affinity of piperazine derivatives for various receptors, such as the 5-HT1A serotonin receptor, can be modulated by structural modifications, as seen in the study of analogues of a serotonin antagonist . These findings underscore the importance of structural analysis in predicting the behavior of piperazine compounds in biological systems and their potential as therapeutic agents.
科学的研究の応用
Synthesis Techniques
Alternative Synthesis Routes : A study by Shahinshavali et al. (2021) explored alternative synthesis routes for a related compound, highlighting the versatility in synthesizing piperazine derivatives, which might be applicable to our compound of interest as well (Shahinshavali et al., 2021).
Piperazine-Based Derivatives : The work of Bektaş et al. (2007) and Krishna Reddy et al. (2013) demonstrated the synthesis of new piperazine derivatives, providing insights into the chemical flexibility and potential modifications of the base piperazine structure (Bektaş et al., 2007), (Krishna Reddy et al., 2013).
Applications in Radioligand Development
- PET Dopamine D3 Receptor Radioligands : Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, including piperazine-based structures, for potential use as PET radioligands in imaging dopamine D3 receptors (Gao et al., 2008).
Antimicrobial and Antiviral Activities
- Antimicrobial Properties : Several studies, including those by Abu‐Hashem et al. (2020) and Jallapally et al. (2014), have synthesized and tested piperazine derivatives for antimicrobial and antitubercular activities, indicating the potential of such compounds in pharmaceutical applications (Abu‐Hashem et al., 2020), (Jallapally et al., 2014).
Other Potential Applications
Melanocortin-4 Receptor Antagonism : A compound identified by Chen et al. (2007) shows potential as a melanocortin-4 receptor antagonist, suggesting the possibility of similar applications for our compound in the treatment of conditions like cachexia (Chen et al., 2007).
CGRP Receptor Inhibition : The study by Cann et al. (2012) on a potent calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the applicability of piperazine derivatives in developing treatments for migraines or other CGRP-related conditions (Cann et al., 2012).
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-4-6-17(14)21-19(24)23-11-9-22(10-12-23)18-13-16(20)8-7-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQJVGSWKACLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
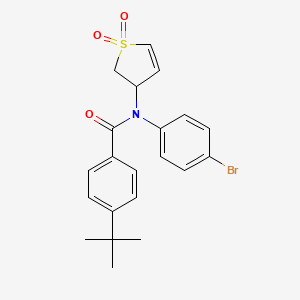
![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)
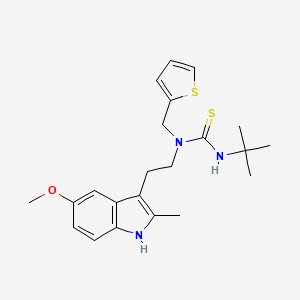
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)
![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)


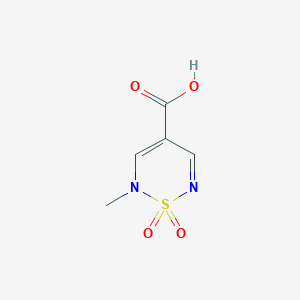
![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)
